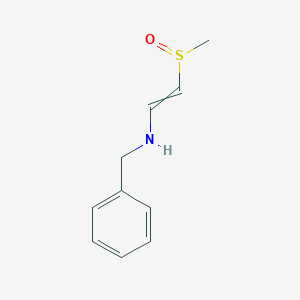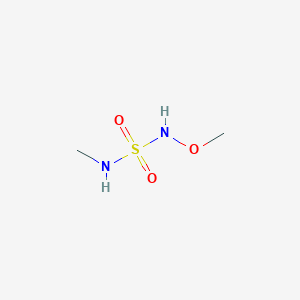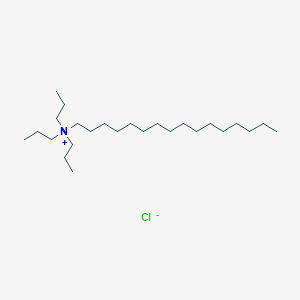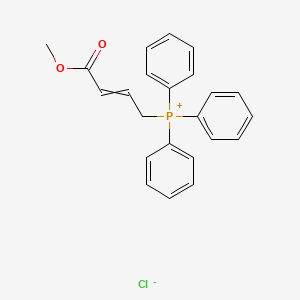
Diphenyl-lambda~2~-germane--triphenylgermyl (3/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is a unique organogermanium compound. Organogermanium compounds are known for their interesting chemical properties and potential applications in various fields, including materials science and medicinal chemistry. This compound, with its complex structure, offers a range of possibilities for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) typically involves the reaction of diphenylgermane with triphenylgermane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction may require a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives .
Applications De Recherche Scientifique
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s potential biological activity is being explored for its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing immune responses.
Mécanisme D'action
The mechanism by which Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular proteins and enzymes, influencing signaling pathways and cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylgermane: A simpler organogermanium compound with similar chemical properties.
Triphenylgermane: Another related compound with three phenyl groups attached to germanium.
Tetraphenylgermane: A compound with four phenyl groups attached to germanium.
Uniqueness
Diphenyl-lambda~2~-germane–triphenylgermyl (3/2) is unique due to its specific combination of phenyl groups and germanium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
109418-10-2 |
|---|---|
Formule moléculaire |
C72H60Ge5 |
Poids moléculaire |
1288.4 g/mol |
InChI |
InChI=1S/2C18H15Ge.3C12H10Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-15H;3*1-10H |
Clé InChI |
ODGZZXZVNCKGJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)
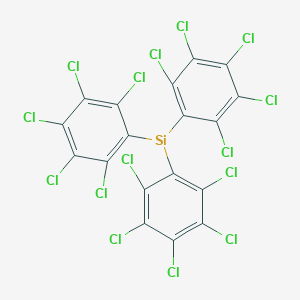
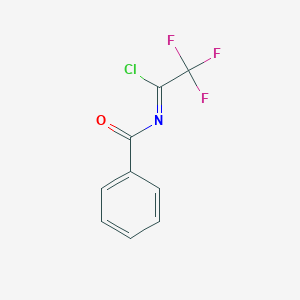
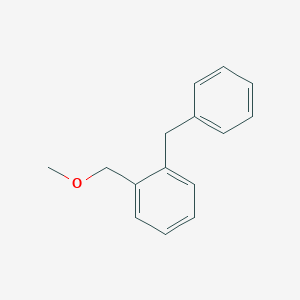

![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
